molecular formula C26H22N4O2S2 B2850418 4-benzyl-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392300-87-7

4-benzyl-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2850418
CAS No.: 392300-87-7
M. Wt: 486.61
InChI Key: BDNDDZJOLITYTJ-UHFFFAOYSA-N
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Description

4-benzyl-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C26H22N4O2S2 and its molecular weight is 486.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • A study on the synthesis, biological activity, and docking study of novel isatin coupled thiazolidin‐4‐one derivatives as anticonvulsants highlighted the use of eco-friendly, efficient microwave-assisted synthetic protocols. These derivatives exhibited good CNS depressant activity and protection in maximal electroshock seizure (MES) tests, indicative of their potential in inhibiting seizure spread without liver toxicity. Computational docking studies suggested analogous binding modes to NMDA and AMPA receptors (Nikalje, Ansari, Bari, & Ugale, 2015).

  • Research on TEMPO-catalyzed electrochemical C–H thiolation for the synthesis of benzothiazoles and thiazolopyridines from thioamides presented a metal- and reagent-free method, highlighting a sustainable approach to synthesizing compounds prevalent in pharmaceuticals and organic materials. This process facilitated the formation of key C–S bonds, showcasing the versatility in synthesizing heterocyclic compounds (Qian, Li, Song, & Xu, 2017).

Anticancer Evaluation and Mechanistic Insights

  • A study on microwave-assisted facile synthesis, anticancer evaluation, and docking of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives demonstrated promising in vitro anticancer activity against a panel of human cancer cell lines. The synthesis approach was solvent-free, and computational ADMET predictions supported the oral drug-like behavior of these compounds, with several showing significant potency comparable to the standard drug Adriamycin (Tiwari et al., 2017).

Chemical Synthesis and Nematocidal Activity

  • The design and synthesis of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety were evaluated for nematocidal activities. Some compounds showed significant activity against Bursaphelenchus xylophilus, offering insights into the development of new nematicides with improved efficacy compared to commercial agents. This research underscores the potential for developing agrochemicals from thiadiazole derivatives (Liu, Wang, Zhou, & Gan, 2022).

Properties

IUPAC Name

4-benzyl-N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2S2/c31-23(30-15-14-20-8-4-5-9-22(20)30)17-33-26-29-28-25(34-26)27-24(32)21-12-10-19(11-13-21)16-18-6-2-1-3-7-18/h1-13H,14-17H2,(H,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNDDZJOLITYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=C(C=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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